molecular formula C19H19F2NO4S B2354315 2-(4-Fluorophenoxy)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone CAS No. 1448072-24-9

2-(4-Fluorophenoxy)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone

Cat. No.: B2354315
CAS No.: 1448072-24-9
M. Wt: 395.42
InChI Key: ABVFBOODAVRNEM-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone is a complex organic compound that features a piperidine ring, fluorophenyl groups, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the Fluorophenyl Groups: The fluorophenyl groups are introduced via nucleophilic aromatic substitution reactions.

    Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction using sulfonyl chlorides under basic conditions.

    Final Coupling: The final step involves coupling the fluorophenoxy and sulfonyl-piperidine intermediates under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenoxy)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and various halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(4-Fluorophenoxy)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) due to its unique structural features.

    Materials Science: The compound’s fluorinated groups make it useful in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interactions with biological targets, which can lead to the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenoxy)-1-(4-((4-chlorophenyl)sulfonyl)piperidin-1-yl)ethanone
  • 2-(4-Fluorophenoxy)-1-(4-((4-bromophenyl)sulfonyl)piperidin-1-yl)ethanone
  • 2-(4-Fluorophenoxy)-1-(4-((4-methylphenyl)sulfonyl)piperidin-1-yl)ethanone

Uniqueness

The uniqueness of 2-(4-Fluorophenoxy)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone lies in its dual fluorophenyl groups, which impart distinct electronic properties and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-fluorophenoxy)-1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2NO4S/c20-14-1-5-16(6-2-14)26-13-19(23)22-11-9-18(10-12-22)27(24,25)17-7-3-15(21)4-8-17/h1-8,18H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABVFBOODAVRNEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)COC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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